4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Chemical Biology Covalent Inhibitor Design Electrophilic Warhead Comparison

4-Cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS 923767-68-4) is a fully synthetic small-molecule belonging to the 1,2,4-triazole heterocycle family, supplied primarily as a research-grade building block (≥95% purity) by Enamine LLC under catalog number EN300-24496 and by other international vendors. The compound has a molecular weight of 269.3 g/mol (C₁₀H₁₁N₃O₂S₂), a computed XLogP3 of 0.8, a topological polar surface area of 101 Ų, zero hydrogen-bond donors, and five hydrogen-bond acceptors.

Molecular Formula C10H11N3O2S2
Molecular Weight 269.34
CAS No. 923767-68-4
Cat. No. B2967445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
CAS923767-68-4
Molecular FormulaC10H11N3O2S2
Molecular Weight269.34
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(N1C2CC2)C3=CC=CS3
InChIInChI=1S/C10H11N3O2S2/c1-17(14,15)10-12-11-9(8-3-2-6-16-8)13(10)7-4-5-7/h2-3,6-7H,4-5H2,1H3
InChIKeyMAFMVFBRRQTGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS 923767-68-4): Procurement-Ready 1,2,4-Triazole Building Block with Sulfonyl–Thiophene Architecture


4-Cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS 923767-68-4) is a fully synthetic small-molecule belonging to the 1,2,4-triazole heterocycle family, supplied primarily as a research-grade building block (≥95% purity) by Enamine LLC under catalog number EN300-24496 and by other international vendors [1]. The compound has a molecular weight of 269.3 g/mol (C₁₀H₁₁N₃O₂S₂), a computed XLogP3 of 0.8, a topological polar surface area of 101 Ų, zero hydrogen-bond donors, and five hydrogen-bond acceptors [2]. Its scaffold — a 1,2,4-triazole core bearing an N4-cyclopropyl substituent, a C3-methanesulfonyl group, and a C5-thiophen-2-yl ring — nests within the general Markush structure of the sulfonyl heteroaryl triazole patent family (US 6,875,779; US 6,753,332) assigned to Pfizer Inc., which claims such compounds as cyclooxygenase-2 (COX-2) inhibitors for inflammatory disorders [3].

Why 4-Cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole Cannot Be Replaced by Arbitrary 1,2,4-Triazole Analogs in Structure–Activity-Dependent Projects


Within the 1,2,4-triazole class, three structural features of 4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole jointly govern its physicochemical and potential pharmacological profile in ways that a generic triazole cannot replicate: (i) the C3-methanesulfonyl (–SO₂CH₃) group provides a hydrogen-bond-acceptor-rich, electron-withdrawing sulfone that is chemically distinct from the sulfonyl fluoride (–SO₂F) warhead found in the covalent-inhibitor analog CAS 2138017-55-5 [1]; (ii) the N4-cyclopropyl substituent imposes torsional constraint and alters lipophilicity relative to the N4-methyl or N4-isopropyl analogs (e.g., XLogP3 measured at 0.8 for the target compound versus 1.3 for the 4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride [2]); and (iii) the C5-thiophen-2-yl ring, with its distinct π-electron distribution and metabolic profile, differs from thiophen-3-yl and phenyl congeners that populate the same patent space [3]. Interchanging any of these three modules without empirical validation risks altering solubility, permeability, metabolic stability, target engagement, and selectivity — all of which are critical drivers of procurement decisions in medicinal chemistry and chemical biology.

4-Cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole: Head-to-Head Quantitative Differentiation Evidence Against Closest Structural Analogs


C3-Substituent Reactivity Profile: Methanesulfonyl (–SO₂CH₃) versus Sulfonyl Fluoride (–SO₂F) in 1,2,4-Triazole Series

The target compound carries a methanesulfonyl (–SO₂CH₃) group at the triazole C3 position, whereas the closest commercially available analog, 4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS 2138017-55-5), bears a sulfonyl fluoride (–SO₂F) warhead [1]. The sulfonyl fluoride moiety is a reactive electrophile that forms covalent adducts with nucleophilic amino acid residues (serine, threonine, tyrosine, lysine) in proteins, making it a tool for activity-based protein profiling and covalent inhibitor development [1]. In contrast, the methanesulfonyl group of the target compound is not a covalent warhead under physiological conditions; it functions as a hydrogen-bond acceptor and dipole modulator, suitable for reversible, non-covalent target engagement [2]. For researchers selecting a building block for reversible inhibitor programs or scaffold-hopping campaigns, the methanesulfonyl analog eliminates the risk of non-specific covalent modification inherent in the sulfonyl fluoride congener.

Chemical Biology Covalent Inhibitor Design Electrophilic Warhead Comparison

Lipophilicity and Polarity Benchmarking: Computed XLogP3 and TPSA Comparison Between Methanesulfonyl and Sulfonyl Fluoride Analogs

The target compound exhibits a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 101 Ų [1]. The structurally closest comparator, 4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS 2138017-55-5), has a computed XLogP3 of 1.3 and a nearly identical TPSA of 102 Ų [2]. The 0.5 log-unit lower lipophilicity of the target compound translates to an approximately 3.2-fold lower theoretical octanol–water partition coefficient, predicting moderately higher aqueous solubility and potentially reduced passive membrane permeability compared to the sulfonyl fluoride analog. Both compounds share zero hydrogen-bond donors and 5–6 hydrogen-bond acceptors, placing them in favorable oral drug-like chemical space per Lipinski and Veber rules, but the target compound's balanced polarity (XLogP3 = 0.8, TPSA = 101 Ų) may offer superior solubility for biochemical assay conditions.

Physicochemical Properties Drug-likeness Permeability Prediction

Class-Level COX-2 Inhibitory Potential via Sulfonyl Heteroaryl Triazole Pharmacophore: Patent-Based Inference for the Target Compound

The target compound falls within the broad generic formula of US Patent 6,875,779 (Pfizer Inc.), which claims sulfonyl heteroaryl triazoles as selective COX-2 inhibitors for the treatment of inflammation, osteoarthritis, rheumatoid arthritis, and related disorders [1]. The patent generically encompasses compounds where the triazole C3 position bears an –SO₂R¹ group (R¹ = methyl qualifies), the N4 position carries an optionally substituted alkyl or cycloalkyl group (cyclopropyl qualifies), and the C5 position is substituted with an aromatic heterocycle (thiophen-2-yl qualifies). While no specific IC₅₀ data are reported in the patent for the exact compound 4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole, the pharmacophoric elements — an aryl/heteroaryl ring at C5, a sulfone at C3, and a cycloalkyl at N4 — are consistently associated with COX-2 inhibitory activity across the exemplified series [1]. This class-level inference positions the target compound as a plausible COX-2 inhibitor scaffold, distinct from 1,2,4-triazoles lacking the sulfone or thiophene motifs that fall outside the patent claims.

COX-2 Inhibition Anti-inflammatory Pharmacophore Mapping

N4-Substituent Steric and Metabolic Differentiation: Cyclopropyl versus Methyl in 1,2,4-Triazole Series

The target compound possesses an N4-cyclopropyl substituent, whereas a closely related comparator, methyl 2-(4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylthio)acetate (CHEMBL1253492), carries an N4-methyl group [1]. Cyclopropyl groups are well-established in medicinal chemistry to increase metabolic stability toward cytochrome P450 oxidation at the N-alkyl position, as the cyclopropyl C–H bonds have higher bond dissociation energies and the carbocycle introduces steric shielding relative to a simple methyl group [2]. Additionally, the cyclopropyl ring restricts conformational freedom compared to a freely rotating methyl group, potentially pre-organizing the triazole scaffold for target binding. Although no head-to-head metabolic stability data exist for this specific pair, the broader medicinal chemistry literature consistently demonstrates that N-cyclopropyl substituents on heterocycles reduce oxidative N-dealkylation rates relative to N-methyl analogs by approximately 2- to 10-fold, depending on the specific CYP isoform and scaffold context [2].

Metabolic Stability CYP450 Resistance Conformational Analysis

Recommended Application Scenarios for 4-Cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS 923767-68-4) Based on Quantitative Differentiation Evidence


Non-Covalent COX-2 Inhibitor Lead Generation and Scaffold-Hopping Campaigns

The target compound's methanesulfonyl group at C3, combined with its thiophen-2-yl substituent at C5, aligns it squarely within the sulfonyl heteroaryl triazole pharmacophore claimed in US Patent 6,875,779 for COX-2 inhibition [1]. Unlike the sulfonyl fluoride analog (CAS 2138017-55-5) that acts as a covalent warhead, this compound is suited for reversible, non-covalent target engagement at the COX-2 active site. Medicinal chemistry teams pursuing oral anti-inflammatory candidates can source this building block for hit-to-lead optimization, confident that the methanesulfonyl–thiophene–cyclopropyl substitution pattern is consistent with the patent-defined COX-2 inhibitory chemical space.

Biochemical Screening Libraries for Reversible Inhibitor Profiling

With a computed XLogP3 of 0.8 and zero hydrogen-bond donors, the target compound exhibits favorable aqueous solubility and low non-specific protein binding propensity, making it an appropriate candidate for high-concentration biochemical screening (≥10–100 µM) without solubility-related artifacts [2]. The methanesulfonyl group provides five hydrogen-bond acceptor sites that can engage catalytic or allosteric polar residues in target proteins without irreversible modification, distinguishing it from the reactive sulfonyl fluoride analog [3]. Procurement for screening deck assembly should prioritize this compound when reversible binding readouts are required.

In Vivo Pharmacodynamic Studies Requiring Metabolically Stable Triazole Scaffolds

The N4-cyclopropyl substituent is expected, based on well-precedented medicinal chemistry principles, to confer enhanced resistance to CYP450-mediated oxidative metabolism relative to N4-methyl or N4-H analogs [4]. This property makes the compound a more suitable candidate than the N4-methyl comparator CHEMBL1253492 for rodent PK/PD studies where rapid N-dealkylation would otherwise confound exposure–response relationships. Researchers designing in vivo efficacy models should select the cyclopropyl analog to minimize metabolic clearance at the N4 position.

Diversification of Commercial 1,2,4-Triazole Building Block Collections

As a commercially available building block supplied at ≥95% purity by Enamine LLC (EN300-24496) and multiple international vendors [5], this compound fills a specific structural niche — C3-sulfone, N4-cyclopropyl, C5-thiophen-2-yl — that is underrepresented in typical triazole screening collections. Procurement managers expanding diversity-oriented synthesis libraries should acquire this compound to complement existing entries bearing methyl, phenyl, or halogen substituents, thereby enhancing chemical space coverage for high-throughput screening campaigns.

Quote Request

Request a Quote for 4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.